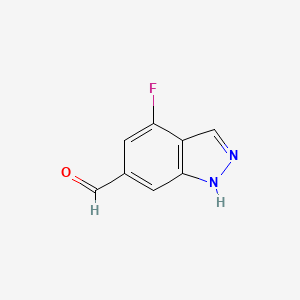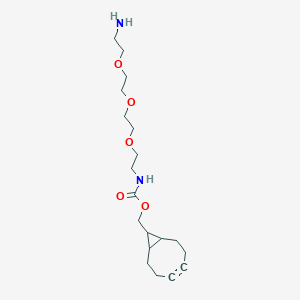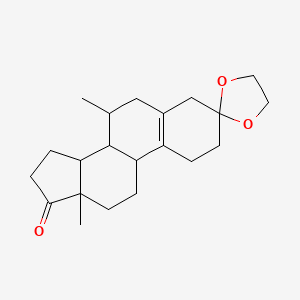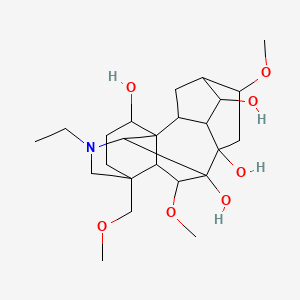![molecular formula C25H24FNO5 B12295434 2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-[(4-fluoroanilino)-(4-phénylméthoxyphényl)méthyl]pentanedioïque est un composé organique complexe qui présente une combinaison de groupes aniline fluorés et de phénylméthoxyphényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-[(4-fluoroanilino)-(4-phénylméthoxyphényl)méthyl]pentanedioïque implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une approche courante est la réaction de couplage de Suzuki-Miyaura, largement utilisée pour former des liaisons carbone-carbone. Cette réaction implique le couplage d’un dérivé d’acide boronique avec un halogénure d’aryle en présence d’un catalyseur au palladium .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions de réaction de couplage de Suzuki-Miyaura afin d’obtenir des rendements et une pureté élevés. Cela inclut la sélection de solvants, de températures et de temps de réaction appropriés pour garantir une synthèse efficace. De plus, des techniques de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-[(4-fluoroanilino)-(4-phénylméthoxyphényl)méthyl]pentanedioïque peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogènes tels que le chlore ou le brome en présence d’un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
L’acide 2-[(4-fluoroanilino)-(4-phénylméthoxyphényl)méthyl]pentanedioïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que ligand dans des essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de matériaux avancés dotés de propriétés spécifiques, telles qu’une meilleure stabilité thermique ou une meilleure conductivité électrique.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-[(4-fluoroanilino)-(4-phénylméthoxyphényl)méthyl]pentanedioïque implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les processus biologiques. Les effets du composé sont médiés par des voies qui impliquent la liaison à ces cibles, ce qui conduit à des changements dans la fonction cellulaire ou la signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
4-fluoroaniline : Un composé organofluoré utilisé comme précurseur dans diverses applications.
Dérivés de phénylméthoxyphényle : Composés présentant des caractéristiques structurales similaires utilisés en chimie médicinale et en science des matériaux.
Unicité
L’acide 2-[(4-fluoroanilino)-(4-phénylméthoxyphényl)méthyl]pentanedioïque est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
IUPAC Name |
2-[(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMIMDXLOJKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)
![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)




